Stereochemical Identity Differentiation: (Z)-Isomer Flavor Profile vs. (E)-Isomer and Unspecified Isomer Mixtures
The (Z)-isomer of butyl 3-hexenoate (CAS 69668-84-4) demonstrates a quantitatively distinct flavor profile compared to its (E)-isomer (CAS 118869-62-8) and to isomer mixtures. At concentrations of 1-5 mg/kg, the (Z)-isomer exhibits flavor characteristics described as grassy, green, waxy, fruity, vegetable, and tomato notes with green, ester-like, and chicken-like nuances [1]. In contrast, the (E)-isomer (butyl (3E)-hex-3-enoate) is reported to possess a distinctly different scent profile compared to the (3Z)- or cis-isomer , though specific quantitative sensory data for the (E)-isomer at identical concentrations are not publicly available in authoritative databases. The EU flavoring substance database assigns separate regulatory identifiers to the (E)-isomer (FL No. 09.330) [2], indicating that stereochemical identity is recognized as a material factor in flavoring substance evaluation. Class-level inference from structurally related 3-methyl-2-hexenoic acid derivatives demonstrates that Z-isomers are detected at lower concentrations than E-isomers in threshold tests, providing a mechanistic basis for stereochemistry-dependent sensory perception [3].
| Evidence Dimension | Flavor profile characterization (qualitative with quantitative concentration parameters) |
|---|---|
| Target Compound Data | (Z)-isomer: grassy, green, waxy, fruity, vegetable, and tomato notes with ester and chicken-like nuances at 1-5 mg/kg |
| Comparator Or Baseline | (E)-isomer (CAS 118869-62-8): distinctly different scent profile (specific concentration data not available); Unspecified isomer mixtures: not characterized at equivalent concentrations |
| Quantified Difference | Qualitative differentiation documented; Z-isomer flavor characteristics explicitly defined at 1-5 mg/kg concentration range vs. E-isomer profile reported as distinct but without matched concentration data |
| Conditions | Flavor evaluation at 1-5 mg/kg concentration range in food matrices [1]; (E)-isomer characterization from vendor technical literature |
Why This Matters
Procurement of the stereochemically defined (Z)-isomer rather than unspecified isomer mixtures or the (E)-isomer is essential for reproducible flavor formulation outcomes and for compliance with regulatory frameworks that distinguish stereoisomers as separate flavoring substances.
- [1] shiji.cnreagent.com. 3-Hexenoic acid, butyl ester, (Z)-. Flavor characteristics at 1-5 mg/kg concentration. View Source
- [2] GRL CDS Details. Butyl hex-3-enoate. JECFA FL-No 09.330 (E-isomer designation). View Source
- [3] Pierce, J.D. Jr.; Zeng, X.N.; Aronov, E.V.; Preti, G.; Wysocki, C.J. Cross-adaptation of sweaty-smelling 3-methyl-2-hexenoic acid by its ethyl esters is determined by structural similarity. J. Soc. Cosmet. Chem. 1995, 46, 363-375. View Source
